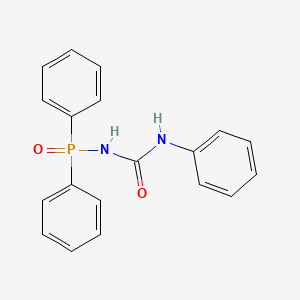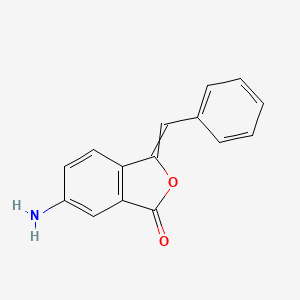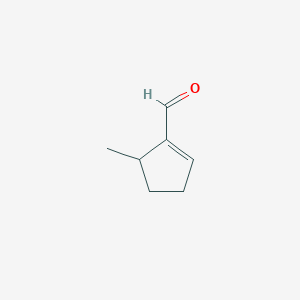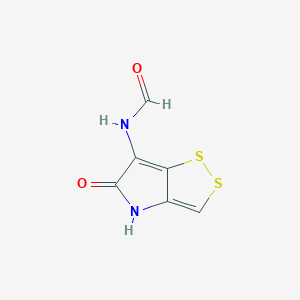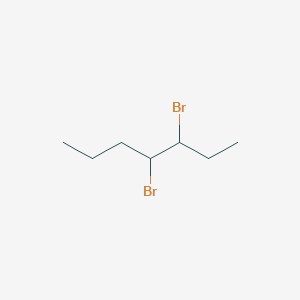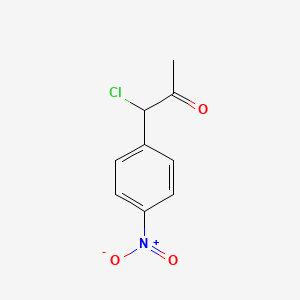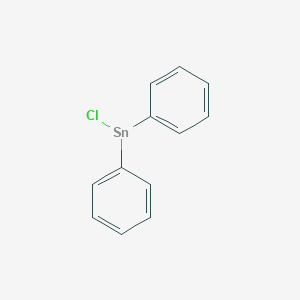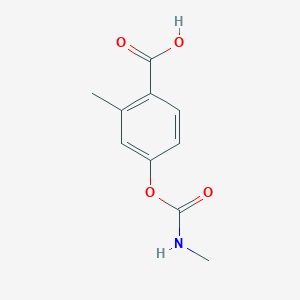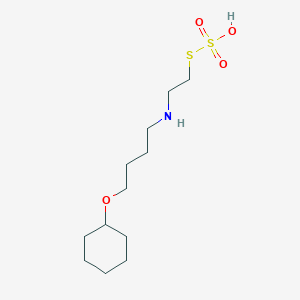
S-2-(((4-Cyclohexyloxy)butyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-(((4-Cyclohexyloxy)butyl)amino)ethyl thiosulfate is a chemical compound with a complex structure that includes a thiosulfate group, a cyclohexyloxy group, and an aminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-(((4-Cyclohexyloxy)butyl)amino)ethyl thiosulfate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-cyclohexyloxybutylamine with ethylene sulfide to form the corresponding aminoethyl intermediate. This intermediate is then reacted with thiosulfuric acid or its derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-2-(((4-Cyclohexyloxy)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aminoethyl and thiosulfate derivatives.
Scientific Research Applications
S-2-(((4-Cyclohexyloxy)butyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-2-(((4-Cyclohexyloxy)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a sulfur donor, participating in redox reactions and influencing cellular processes. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate
- S-(3-aminopropyl) hydrogen thiosulfate
- Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate
Uniqueness
S-2-(((4-Cyclohexyloxy)butyl)amino)ethyl thiosulfate is unique due to its specific structural features, such as the cyclohexyloxy group and the aminoethyl chain
Properties
CAS No. |
21209-24-5 |
|---|---|
Molecular Formula |
C12H25NO4S2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
4-(2-sulfosulfanylethylamino)butoxycyclohexane |
InChI |
InChI=1S/C12H25NO4S2/c14-19(15,16)18-11-9-13-8-4-5-10-17-12-6-2-1-3-7-12/h12-13H,1-11H2,(H,14,15,16) |
InChI Key |
FJHHAJOCIUIFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
